molecular formula C21H17FN4O3 B2927205 13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 1904415-17-3

13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2927205
CAS No.: 1904415-17-3
M. Wt: 392.39
InChI Key: UCWWBIVLLSTXJO-UHFFFAOYSA-N
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Description

13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that features a unique combination of fluorine, methoxy, indole, and triazatricyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

The triazatricyclo structure is formed through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure. The fluorine atom is typically introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo a variety of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced to an alcohol using reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LAH, NaBH4

    Substitution: Nucleophiles such as amines, thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one would depend on its specific application. In a biological context, the indole nucleus is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorine atom could enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group could influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one apart is its unique combination of structural features, which could confer distinct chemical and biological properties. The presence of the triazatricyclo structure, in particular, could influence the compound’s stability, reactivity, and interactions with biological targets.

Properties

IUPAC Name

13-fluoro-5-(6-methoxy-1H-indole-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-29-14-4-2-12-8-18(23-17(12)9-14)21(28)25-7-6-16-15(11-25)20(27)26-10-13(22)3-5-19(26)24-16/h2-5,8-10,23H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWBIVLLSTXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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